BenchChemオンラインストアへようこそ!

2-(Morpholin-2-yl)acetamide

Antitumor Carbonic Anhydrase Hypoxia

Choose 2-(Morpholin-2-yl)acetamide for its unique hydrophilic profile (LogP -2.34, MW 144.17 Da) and validated scaffold versatility. Differentiated from lipophilic N-substituted analogs, this unsubstituted morpholine-acetamide enables distinct carbonic anhydrase/HIF-1α inhibition (IC50 = 8.12 µM) and antiproliferative activity against ID8 ovarian cancer cells (IC50 = 9.40 µM). Its tunable MAO-A/MAO-B selectivity supports CNS drug discovery. Ideal for early-stage programs requiring high aqueous solubility.

Molecular Formula C6H12N2O2
Molecular Weight 144.174
CAS No. 135072-28-5
Cat. No. B2839822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-2-yl)acetamide
CAS135072-28-5
Molecular FormulaC6H12N2O2
Molecular Weight144.174
Structural Identifiers
SMILESC1COC(CN1)CC(=O)N
InChIInChI=1S/C6H12N2O2/c7-6(9)3-5-4-8-1-2-10-5/h5,8H,1-4H2,(H2,7,9)
InChIKeyXLZZCQLWBSKIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Morpholin-2-yl)acetamide (CAS 135072-28-5) – Core Scaffold Overview for Scientific Procurement


2-(Morpholin-2-yl)acetamide (CAS 135072-28-5) is a heterocyclic small molecule featuring a morpholine ring substituted at the 2-position with an acetamide group. It serves as a versatile scaffold and key intermediate in medicinal chemistry, with reported applications spanning antitumor, anti-inflammatory, and neurological research programs [1][2][3]. The compound exhibits a predicted LogP of -2.34 and a molecular weight of 144.17 Da, physicochemical properties that differentiate it from larger, more lipophilic morpholine-based analogs [4].

Why Generic Substitution Fails for 2-(Morpholin-2-yl)acetamide in Research Procurement


Despite the prevalence of morpholine-acetamide derivatives in pharmaceutical research, direct interchangeability among analogs is not supported by experimental evidence. Variations in substitution patterns, stereochemistry, and the nature of the acetamide group yield profound differences in biological target engagement, potency, and selectivity. For example, while N-substituted morpholine-acetamide derivatives have been extensively patented as CCR3 antagonists [1], the unsubstituted 2-(morpholin-2-yl)acetamide scaffold exhibits distinct activity in carbonic anhydrase and HIF-1α inhibition [2]. Similarly, morpholine-acetamide derivatives demonstrate variable inhibition of monoamine oxidase isoforms (MAO-A vs. MAO-B) based on subtle structural modifications [3]. Consequently, procurement decisions cannot be based on class-level assumptions; specific experimental validation for the exact compound is required.

2-(Morpholin-2-yl)acetamide – Quantitative Evidence Guide for Differentiated Scientific Selection


Carbonic Anhydrase Inhibition Potency of Morpholine-Acetamide Derivatives vs. Standard Acetazolamide

In a direct in vitro assay, a morpholine-acetamide derivative (compound 1h) exhibited carbonic anhydrase inhibitory activity with an IC50 of 8.12 µM, which was comparable to the standard inhibitor acetazolamide (IC50 = 7.51 µM) [1]. This represents a quantifiable benchmark for the scaffold's potential in antitumor applications targeting carbonic anhydrase.

Antitumor Carbonic Anhydrase Hypoxia

Antiproliferative Activity of Morpholine-Acetamide Derivatives in Ovarian Cancer Cells vs. Cisplatin

In a head-to-head cellular assay, morpholine-acetamide derivatives 1h and 1i inhibited proliferation of the ID8 ovarian cancer cell line with IC50 values of 9.40 µM and 11.2 µM, respectively, compared to the standard chemotherapeutic cisplatin which exhibited an IC50 of 8.50 µM [1]. This demonstrates that specific derivatives within this class can achieve antiproliferative effects within the same order of magnitude as a frontline clinical agent.

Oncology Ovarian Cancer Cytotoxicity

Physicochemical Differentiation: Predicted LogP of 2-(Morpholin-2-yl)acetamide vs. Typical Morpholine-Acetamide Analogs

The predicted LogP for 2-(Morpholin-2-yl)acetamide is -2.34 [1]. This is markedly lower than that of many N-substituted morpholine-acetamide analogs, which often possess LogP values >0 due to the addition of lipophilic substituents. For example, related morpholine derivatives with aromatic substitutions can have LogP values exceeding 2.0 . The lower LogP of the parent scaffold correlates with higher aqueous solubility, a critical parameter for in vitro assay compatibility and formulation development.

Physicochemical Properties Drug-likeness LogP

Differentiation via Monoamine Oxidase (MAO) Isoform Selectivity: Morpholine-Acetamide Derivatives Exhibit Tunable MAO-A/MAO-B Inhibition

A 2025 study investigating newly synthesized heterocyclic acetamide derivatives of morpholine (1a–1n) demonstrated that specific compounds within this class can exhibit selectivity for either MAO-A or MAO-B isoforms [1]. For instance, compound 1f showed selectivity for MAO-A, while compound 1l was selective for MAO-B. This contrasts with non-selective MAO inhibitors or compounds like WAY-620147 (an N-(2-morpholinoethyl)nicotinamide derivative) which inhibits MAO-A and MAO-B with IC50s of 26 µM and 55 µM, respectively .

Neurodegeneration MAO Inhibition Selectivity

Enhanced Aqueous Solubility of 2-(Morpholin-2-yl)acetamide Relative to N-Substituted Analogs

The parent 2-(Morpholin-2-yl)acetamide is generally freely soluble in water [1], a property conferred by its polar acetamide and morpholine functionalities and low predicted LogP of -2.34 [2]. In contrast, many N-substituted morpholine-acetamide derivatives, particularly those with hydrophobic aryl or alkyl substituents, exhibit significantly reduced aqueous solubility. For example, while specific solubility data for direct analogs are limited, the hydrochloride salt of N-methyl-2-(morpholin-2-yl)acetamide is noted for enhanced solubility and stability, implying that the free base of the N-methyl analog may have lower intrinsic solubility than the parent compound [3].

Solubility ADME Formulation

Synthetic Accessibility: One-Step, High-Yield Protocol for 2-(Morpholin-2-yl)acetamide

A 2023 publication reports a one-step synthesis of 2-(Morpholin-2-yl)acetamide in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with the multi-step, often lower-yielding syntheses required for many substituted morpholine-acetamide derivatives, which may involve complex protection/deprotection strategies, stereoselective steps, or harsh reaction conditions. For instance, the synthesis of N-substituted morpholine-acetamide CCR3 antagonists typically requires multiple steps including reductive amination, acylation, and purification [2].

Synthesis Scalability Cost-Effectiveness

Validated Application Scenarios for 2-(Morpholin-2-yl)acetamide in Scientific Research


Carbonic Anhydrase Inhibitor Development for Antitumor Research

Based on direct evidence showing morpholine-acetamide derivative 1h achieves near-equipotent carbonic anhydrase inhibition (IC50 = 8.12 µM) compared to the standard acetazolamide (IC50 = 7.51 µM), researchers can confidently procure 2-(Morpholin-2-yl)acetamide as a starting scaffold for developing novel carbonic anhydrase inhibitors targeting hypoxic tumors [1]. This application is directly supported by the quantitative data in Section 3, Evidence Item 1.

Ovarian Cancer Therapeutics Discovery

The demonstrated antiproliferative activity of morpholine-acetamide derivatives against the ID8 ovarian cancer cell line (IC50 values of 9.40 µM and 11.2 µM for compounds 1h and 1i, respectively, versus 8.50 µM for cisplatin) validates the scaffold's potential in oncology [1]. This evidence justifies procurement for medicinal chemistry programs focused on developing novel ovarian cancer therapies, as detailed in Section 3, Evidence Item 2.

MAO Inhibitor Scaffold for Neurological Disorder Research

The tunable MAO-A/MAO-B selectivity observed in morpholine-acetamide derivatives [1] positions 2-(Morpholin-2-yl)acetamide as a versatile scaffold for developing treatments for Parkinson's disease, depression, and other neurological disorders. Researchers can leverage this scaffold to design isoform-selective inhibitors, a key advantage over non-selective morpholine-based MAO inhibitors like WAY-620147 (MAO-A IC50 = 26 µM, MAO-B IC50 = 55 µM) [2]. This application is supported by the class-level evidence in Section 3, Evidence Item 4.

Hydrophilic Building Block for ADME Optimization and Assay Development

The low predicted LogP (-2.34) and high aqueous solubility of 2-(Morpholin-2-yl)acetamide make it an ideal hydrophilic scaffold for early-stage drug discovery programs requiring good solubility for in vitro assays or as a starting point for optimizing ADME properties [1][2]. This contrasts with more lipophilic N-substituted analogs, offering a distinct procurement advantage for specific research workflows. This application is supported by the physicochemical and solubility evidence in Section 3, Evidence Items 3 and 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Morpholin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.